molecular formula C9H11BrN2O2 B2539148 2-(2-Bromophenoxy)propanohydrazide CAS No. 362495-44-1

2-(2-Bromophenoxy)propanohydrazide

Cat. No.: B2539148
CAS No.: 362495-44-1
M. Wt: 259.103
InChI Key: UXLYTCHXUSOFKE-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)propanohydrazide is a chemical compound with the molecular formula C9H11BrN2O2. It is an important intermediate in the synthesis of various heterocyclic compounds, such as azoles and oxadiazoles . This compound is characterized by the presence of a bromophenoxy group and a propanohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(2-Bromophenoxy)propanohydrazide typically involves the reaction of 2-bromophenol with propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.

Chemical Reactions Analysis

2-(2-Bromophenoxy)propanohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding oxadiazoles or other heterocyclic compounds.

    Reduction Reactions: The hydrazide group can be reduced to form corresponding amines or other reduced derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Bromophenoxy)propanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group and the hydrazide moiety contribute to its binding affinity and specificity for these targets. The compound may inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2-(2-Bromophenoxy)propanohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromophenoxy group and the hydrazide moiety, which contribute to its distinct chemical properties and reactivity.

Biological Activity

2-(2-Bromophenoxy)propanohydrazide is a chemical compound with the molecular formula C9_9H11_{11}BrN2_2O2_2. It serves as an important intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a bromophenoxy group attached to a propanohydrazide moiety. The bromine atom's position on the phenyl ring significantly influences the compound's reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9_9H11_{11}BrN2_2O2_2
Molecular Weight259.11 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, leading to various pharmacological effects.

  • Enzyme Inhibition : The hydrazide moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The bromophenoxy group may enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that similar hydrazides possess antimicrobial activity against various bacterial strains.
  • Antitumor Activity : Some derivatives have been investigated for their potential in cancer therapy, showing cytotoxic effects on tumor cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in animal models.

Case Study: Antimicrobial Activity

A study conducted by Akhtar et al. (2007) explored the antimicrobial properties of hydrazide derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-bromophenol with propanohydrazide under basic conditions. This method allows for the formation of various derivatives through substitution reactions.

Table 2: Synthesis Overview

StepReagentsConditions
Synthesis2-Bromophenol + PropanohydrazideReflux in ethanol
Reaction TypeSubstitutionBasic medium (NaOH)

Comparison with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other bromophenoxy derivatives. For instance, 2-(4-Bromophenoxy)propanohydrazide has shown different enzymatic interactions due to the positional change of the bromine atom.

Table 3: Comparison of Bromophenoxy Derivatives

CompoundKey Differences
This compoundOrtho-bromo substitution
2-(4-Bromophenoxy)propanohydrazidePara-bromo substitution; different activity profile

Properties

IUPAC Name

2-(2-bromophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLYTCHXUSOFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957637
Record name 2-(2-Bromophenoxy)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362495-44-1
Record name 2-(2-Bromophenoxy)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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